4-Chlorokynurenine
Overview
Description
4-Chlorokynurenine is a prodrug of 7-Cl-kynurenic acid (7-Cl-KYNA), a potent, selective antagonist of the NMDA/glycine receptor.
Mechanism of Action
Target of Action
4-Chlorokynurenine (4-Cl-KYN), also known as 2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid, is a prodrug of 7-chlorokynurenic acid . The primary target of this compound is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .
Mode of Action
This compound inhibits NMDA receptors at the glycine binding site . It penetrates the blood-brain barrier via the large neutral amino acid transporter 1 . In the central nervous system, it is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Most of its therapeutic potential is believed to occur via 7-chlorokynurenic acid, which inhibits the glycine co-agonist site of NMDA receptors .
Biochemical Pathways
The kynurenine pathway (KP) is a strategic metabolic system that combines regulation of neuronal excitability via glutamate receptor function and neuroinflammation via other KP metabolites . The KP modulator AV-101 (this compound, 4-Cl-KYN), an oral prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), targets glutamate functioning via the KP .
Pharmacokinetics
This compound has a bioavailability of 39–84% in rodents and ≥ 31% in humans . Its elimination half-life is 2–3 hours . It is found to be renally excreted in rodents .
Result of Action
The antagonism of the glycineB site of the NMDA receptor by this compound is thought to bring about antidepressant effects . It has been investigated as an antidepressant with potential for treatment for post-traumatic stress disorder .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can play a role. A SNP in N-acetyltransferase 8 (NAT8, rs13538) was linked to levels of N-acetyl-4-Cl-KYN relative to 4-Cl-KYN found in the plasma and that a SNP in SLC7A5 (rs28582913) was associated with the plasma levels of the active metabolite, 7-Cl-KYNA . These genetic factors could potentially influence the drug’s action and efficacy.
Biochemical Analysis
Biochemical Properties
4-Chlorokynurenine inhibits NMDA receptors at the glycine binding site . It penetrates the blood-brain barrier via the large neutral amino acid transporter 1 . In the central nervous system, it is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Most of its therapeutic potential is believed to occur via 7-chlorokynurenic acid, which inhibits the glycine co-agonist site of NMDA receptors .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by antagonizing the NMDA receptor, which plays a key role in cell signaling pathways and gene expression . The compound’s impact on cellular metabolism is largely due to its role as a prodrug of 7-chlorokynurenic acid .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 7-chlorokynurenic acid, which then acts as a potent and selective antagonist at the glycine co-agonist site of NMDA receptors . This inhibition of NMDA receptors is believed to be the primary mechanism through which this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been shown to have rapid-acting antidepressant effects similar to ketamine in behavioral models of depression in rodents .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . It has been demonstrated to be active in animal models of neuropathic pain
Metabolic Pathways
This compound is involved in the kynurenine pathway . It is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . This conversion is a key step in the metabolic pathway of this compound .
Transport and Distribution
This compound is transported across the blood-brain barrier via the large neutral amino acid transporter 1 . Once in the central nervous system, it is converted to 7-chlorokynurenic acid in astrocytes .
Subcellular Localization
Given that it is converted to 7-chlorokynurenic acid in astrocytes , it is likely that it is localized to these cells within the central nervous system
Properties
IUPAC Name |
2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHZNDJQSRKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997196 | |
Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75802-84-5 | |
Record name | α,2-Diamino-4-chloro-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75802-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorokynurenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075802845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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